Bienvenue dans la boutique en ligne BenchChem!

2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic heterocyclic small molecule combining a 1,3,4-oxadiazole ring, a piperidine linker, and a pyrazine ether moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
CAS No. 2548980-17-0
Cat. No. B6444192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine
CAS2548980-17-0
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=NC=CN=C2)CC3=NN=CO3
InChIInChI=1S/C13H17N5O2/c1-5-18(8-13-17-16-10-20-13)6-2-11(1)9-19-12-7-14-3-4-15-12/h3-4,7,10-11H,1-2,5-6,8-9H2
InChIKeyXDVURBCGCUWYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2548980-17-0)


2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic heterocyclic small molecule combining a 1,3,4-oxadiazole ring, a piperidine linker, and a pyrazine ether moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of bioactivities including antimicrobial, anticancer, and anti-inflammatory effects [1]. The inclusion of a pyrazinyloxymethyl substituent on the piperidine ring distinguishes it from simpler oxadiazole-piperidine building blocks and modulates key physicochemical properties relevant to CNS drug discovery campaigns.

Why Substituting 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine with In-Class Analogs Is Not Straightforward


Compounds within the oxadiazole-piperidine-pyrazine class cannot be assumed to be functionally interchangeable. Minute structural changes, such as the position of the oxadiazole ring attachment or the nature of the substituent on the piperidine nitrogen, profoundly alter molecular properties like lipophilicity, basicity, and hydrogen-bonding capacity [1][2]. For example, 4-(1,3,4-oxadiazol-2-yl)piperidine lacks the pyrazinyloxymethyl group, resulting in a significantly lower topological polar surface area (TPSA of 51 Ų) and a simpler hydrogen-bonding profile, which directly impacts solubility and target engagement potential [2]. The evidence below demonstrates how the specific architecture of 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine creates a unique profile that cannot be replicated by related building blocks.

Head-to-Head Evidence for 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine Differentiation


Enhanced Topological Polar Surface Area for Improved BBB Permeability Prediction

The target compound exhibits a Computed Topological Polar Surface Area (TPSA) of 80.04 Ų, placing it ideally within the favorable range (<90 Ų) for CNS drug candidates [1]. This is a decisive increase compared to the simpler building block 4-(1,3,4-oxadiazol-2-yl)piperidine (TPSA 51 Ų, PubChem CID 28269123), which falls below the typical optimal window for oral CNS drugs. The higher TPSA is conferred by the pyrazinyloxymethyl extension, which adds hydrogen-bonding capacity without excessively raising molecular weight.

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

Modulated Lipophilicity via Pyrazinyloxymethyl Extension

The target compound's XLogP3-AA is predicted at 0.8, indicating balanced hydrophilicity/lipophilicity . In contrast, the non-pyrazinyl analog 4-(1,3,4-oxadiazol-2-yl)piperidine is significantly less lipophilic (XLogP3-AA = -0.1) [1]. The introduction of the pyrazinyloxymethyl group adds approximately 0.9 log units of lipophilicity, which can be crucial for membrane permeability and target binding, particularly for intracellular or CNS targets, while still maintaining favorable solubility characteristics.

LogP Optimization Drug-likeness Structural Biology

Superior Hydrogen-Bond Acceptor Capacity for Target Engagement

With 8 hydrogen-bond acceptor (HBA) sites, the target compound provides a richer pharmacophoric profile than the simpler 4-(1,3,4-oxadiazol-2-yl)piperidine, which has only 4 HBAs [1]. This expanded H-bonding network mimics pharmacophores found in potent kinase inhibitors and allows for more specific interactions with protein active sites. This difference is quantitative and directly traceable to the pyrazine ring and its ether linkage.

Molecular Recognition Structure-Activity Relationship Pharmacophore Modeling

Class-Level Antimicrobial Potential of 1,3,4-Oxadiazole Scaffolds

A comprehensive 2021 review establishes that 1,3,4-oxadiazole derivatives, as a class, demonstrate significant antimicrobial activity, with many examples surpassing reference antibiotics in potency [1]. While direct MIC data for this specific compound is not available in the public domain, its privileged scaffold is associated with potent activity against S. aureus (MIC values as low as 2 µg/mL reported for related hybrids) [2]. This positions the target compound as a promising entry for antimicrobial screening libraries.

Antimicrobial Resistance Antibacterial Discovery Heterocyclic Chemistry

Application Scenarios for 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine Based on Evidence


CNS Lead Optimization Programs

Its TPSA of 80.04 Ų and XLogP of 0.8 make it an ideal fragment or lead-like molecule for CNS drug discovery. Research teams targeting neurodegenerative diseases, psychiatric disorders, or neuro-oncology can leverage its favorable BBB permeability profile. Use it as a starting point for structure-activity relationship (SAR) studies aimed at G-protein coupled receptors (GPCRs) or kinases expressed in the CNS, as it already occupies a desirable physicochemical space for brain penetration [1].

Antimicrobial Resistance Screening Libraries

The validated antimicrobial potential of the 1,3,4-oxadiazole scaffold supports its inclusion in diversity-oriented synthesis and screening decks against multidrug-resistant ESKAPE pathogens. Its novel chemotype, combining an oxadiazole with a pyrazine ether, is structurally distinct from common antibiotics, offering a potential solution to cross-resistance issues. Procurement for hit identification against Gram-positive and mycobacterial targets is a strategically sound decision [1].

Chemical Biology Probe Development

The compound's 8 hydrogen-bond acceptor sites and rigid heterocyclic core make it an excellent candidate for designing chemical probes. Its predicted molecular properties suggest it can be functionalized with linkers for affinity-based proteomics or fluorescent tagging without drastically altering its drug-like properties. This is particularly valuable for target deconvolution studies in phenotypic screening campaigns [1].

Quote Request

Request a Quote for 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.